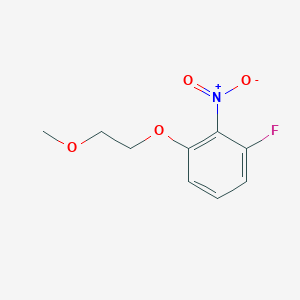
1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene
Descripción general
Descripción
1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene is an organic compound with the molecular formula C9H10FNO4 . It has a molecular weight of 215.18 . The IUPAC name for this compound is 1-fluoro-3-(2-methoxyethoxy)-2-nitrobenzene .
Molecular Structure Analysis
The InChI code for 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene is 1S/C9H10FNO4/c1-14-5-6-15-8-4-2-3-7(10)9(8)11(12)13/h2-4H,5-6H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 315.8±32.0°C at 760 mmHg . The compound should be stored in a sealed container in a dry environment .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemistry
Nucleophilic Aromatic Substitution of the Nitro-Group : Research on reactions involving nucleophilic aromatic substitution highlights the significance of nitro-group in facilitating reactions for the synthesis of various compounds, indicating potential applications in creating derivatives of fluoro-nitrobenzene compounds for chemical synthesis (Pietra & Vitali, 1972).
Synthesis of Fluorinated Compounds : Studies on the practical synthesis of fluorinated biphenyls, used in pharmaceuticals, underscore the importance of fluoro-nitrobenzene derivatives in synthesizing key intermediates for drug manufacture, suggesting similar utility for 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene (Qiu et al., 2009).
Materials Science and Engineering
Photosensitive Protecting Groups : The application of nitrobenzene derivatives in creating photosensitive protecting groups for synthetic chemistry demonstrates the potential of 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene in developing light-sensitive materials or reactions (Amit, Zehavi, & Patchornik, 1974).
Nanostructured Luminescent Micelles : Research on micellar fluorogenic probes for sensing applications, including detection of nitroaromatic compounds, indicates potential applications of fluoro-nitrobenzene derivatives in designing sensors or materials with specific chemical sensing capabilities (Paria et al., 2022).
Medical Research and Pharmacology
- Catalytic Oxidation of Lignins into Aromatic Aldehydes : Studies on the catalytic oxidation of lignins to produce aromatic aldehydes highlight the potential of nitrobenzene derivatives in processing or modifying biological materials, possibly indicating research avenues for derivatives of 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene in biochemistry or pharmacology (Tarabanko & Tarabanko, 2017).
Safety and Hazards
The compound has been classified with the signal word “Warning” and the hazard statement H302, which indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
1-fluoro-3-(2-methoxyethoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-14-5-6-15-8-4-2-3-7(10)9(8)11(12)13/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHNFGFHPPSJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C(=CC=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


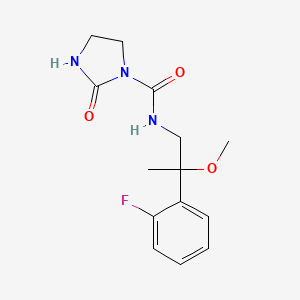
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2606612.png)
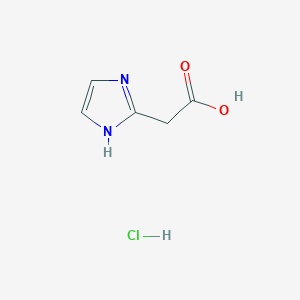

![ethyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2606616.png)
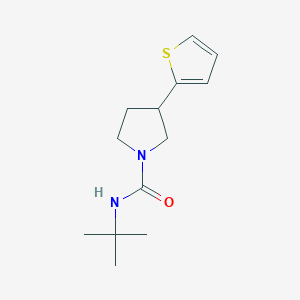
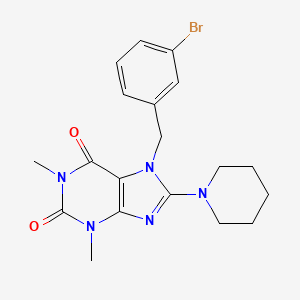
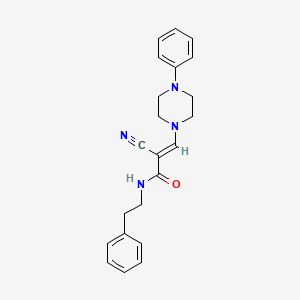
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B2606622.png)
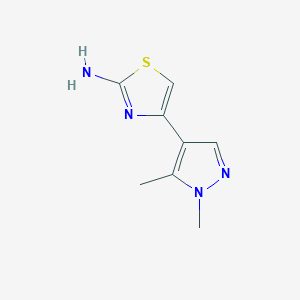
![Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate](/img/structure/B2606625.png)
![5,6-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2606626.png)
![2-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2606627.png)